7,4'-Dihydroxyhomoisoflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLNMWDNUQXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Distribution
Identification of Plant Families as Primary Sources
Research has identified 7,4'-Dihydroxyhomoisoflavanone primarily within two major plant families: Fabaceae and Asparagaceae. biosynth.comnih.gov These families are globally distributed and encompass a vast diversity of plant species, many with significant roles in traditional medicine and local economies. nih.govkew.orgwikipedia.org
The Fabaceae, or legume family, is one of the largest families of flowering plants and is known for producing a wide array of secondary metabolites, including homoisoflavonoids. wikipedia.orgdesertmuseum.org While the class of homoisoflavonoids is well-documented in genera such as Caesalpinia and Pterocarpus, this compound has been specifically identified as originating from certain plants within this family. biosynth.comnih.gov For instance, related isoflavones have been isolated from the heartwood of Dalbergia odorifera and the roots of Pueraria thunbergiana. biocrick.com
Table 1: Examples of Homoisoflavonoid-Containing Genera in the Fabaceae Family
| Genus | Common Name/Significance | Plant Part Used in Studies |
| Caesalpinia | Sappanwood, Brazilwood | Heartwood, Aerial Parts |
| Pterocarpus | Padauk, Kino | Heartwood |
| Dalbergia | Rosewood | Heartwood |
| Pueraria | Kudzu | Roots |
This table represents genera known for producing homoisoflavonoids, the class to which this compound belongs.
The Asparagaceae family, a diverse group in the order Asparagales, is a significant source of this compound. nih.govwikipedia.orgwikipedia.org The compound has been isolated from several genera within this family, most notably Dracaena, Sansevieria, and Anemarrhena.
Dracaena : This genus is a prominent source of the compound. It has been identified in the fresh stems of Dracaena cochinchinensis and as a constituent of the well-known "dragon's blood" resin, particularly from Dracaena cambodiana. mdpi.comresearchgate.netnih.gov Other species like Dracaena cinnabari also contain this and related homoisoflavonoids. mdpi.com
Sansevieria : Commonly known as snake plant or mother-in-law's tongue, the genus Sansevieria has recently been phylogenetically reclassified and is now included within the Dracaena genus. wikipedia.orgmdpi.com Therefore, phytochemical findings related to Dracaena are applicable to species formerly classified as Sansevieria. These plants are known for their stiff, erect leaves and thick, stoloniferous rhizomes. mdpi.com
Anemarrhena : The compound this compound has been successfully isolated from the rhizomes of Anemarrhena asphodeloides. kstudy.comkoreascience.krkoreascience.kr This finding highlights the rhizome of this species as a key botanical source.
Localization within Plant Organs and Tissues (e.g., rhizomes, stems, resins)
The accumulation of this compound is not uniform throughout the plant; it is concentrated in specific organs and tissues. This localization is often linked to the plant's defense mechanisms or physiological functions.
Rhizomes : The rhizomes of Anemarrhena asphodeloides have been confirmed as a primary site for the isolation of this compound. koreascience.krkoreascience.kr Rhizomes, being underground stems, often serve as storage organs for secondary metabolites. mdpi.com Homoisoflavonoids, in general, are frequently isolated from the rhizomes and bulbs of plants in the Asparagaceae family. nih.gov
Stems : Stems are another significant source. For example, fresh stems of Dracaena cochinchinensis have yielded the compound. nih.gov Stems of Dracaena cambodiana also contain this compound. mdpi.com
Resins : The deep red resin known as "dragon's blood," which is an exudate from the cut stems of various Dracaena species, is a rich source of this compound. mdpi.comresearchgate.net Specifically, the resin of Dracaena cambodiana has been a key material for the isolation of this compound. researchgate.net
Table 2: Plant Sources and Localization of this compound
| Plant Species | Family | Plant Organ/Tissue |
| Anemarrhena asphodeloides | Asparagaceae | Rhizomes |
| Dracaena cambodiana | Asparagaceae | Resin ("Dragon's Blood"), Stems |
| Dracaena cochinchinensis | Asparagaceae | Stems |
| Dracaena cinnabari | Asparagaceae | General Plant |
| Various Species | Fabaceae | General Plant |
Ethnobotanical Relevance of Source Plants in Traditional Practices
The plants that produce this compound often have a long history of use in traditional medicine and cultural practices worldwide.
Dracaena Species : The resinous exudate "dragon's blood" from Dracaena plants has been a staple in traditional Chinese, Arabic, and African medicine for centuries. researchgate.net It is traditionally used to promote blood circulation, control bleeding, alleviate pain, and treat conditions like ulcers and diarrhea. mdpi.comresearchgate.net For example, Dracaena cochinchinensis is specifically used to regenerate tissue and heal wounds. mdpi.com
Sansevieria Species : The leaves and rhizomes of Sansevieria plants are utilized in folk medicine across Africa and Asia. mdpi.com They are employed to treat a wide variety of ailments, including asthma, cough, abdominal pain, eczema, hypertension, and even snakebites. mdpi.com Beyond their medicinal uses, they are highly valued as ornamental houseplants for their resilience and striking appearance. plantsavvy.compatchplants.com
Anemarrhena asphodeloides : The rhizome of this plant is a well-known component of traditional Chinese medicine. Its use in phytotherapy has prompted extensive phytochemical investigations into its constituents, leading to the isolation of compounds like this compound. koreascience.kr
Fabaceae Family Plants : The ethnobotanical importance of the Fabaceae family is immense. wikipedia.org For example, the heartwood of Caesalpinia sappan, another source of homoisoflavonoids, is used as a natural red dye and in traditional remedies to improve blood circulation and for its anti-inflammatory properties. nih.gov Many plants in this family are crucial food sources (beans, peas, lentils) and are widely used in traditional medical systems globally. wikipedia.orgnih.gov
Biosynthesis and Biogenesis of Homoisoflavanones
General Principles of Homoisoflavonoid Biosynthetic Pathways in Plants
The biosynthesis of homoisoflavonoids is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. frontiersin.orgmdpi.com This foundational pathway begins with the amino acid phenylalanine. frontiersin.org
Key enzymatic steps in the general phenylpropanoid pathway leading to flavonoid precursors include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid. frontiersin.orgmdpi.com
Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgmdpi.com
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgmdpi.com
From p-coumaroyl-CoA, the pathway proceeds to the formation of chalcones, which are central intermediates in flavonoid biosynthesis. frontiersin.orgmdpi.com
Chalcone (B49325) synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone. frontiersin.orgmdpi.com
It is at the chalcone stage that the pathway is thought to diverge towards the formation of homoisoflavanones. The proposed mechanism involves the addition of a C1 unit, derived from methionine, to a chalcone-type skeleton. researchgate.net Specifically, the biosynthesis of various homoisoflavonoids involves the participation of a methoxy (B1213986) group from 2'-methoxychalcones in the formation of the characteristic C6-C3-C1-C6 skeleton of homoisoflavanones. researchgate.net
Proposed Enzymatic Steps and Precursor Involvement in 7,4'-Dihydroxyhomoisoflavanone Formation
The formation of this compound is believed to proceed from a chalcone precursor. researchgate.net The specific chalcone intermediate is likely sappanchalcone. researchgate.net The biosynthesis is thought to involve a 2'-methoxychalcone, where the methoxy group is integral to the formation of the homoisoflavonoid structure. researchgate.net
While the complete enzymatic cascade for this compound is not fully elucidated, the following key enzymes, common to flavonoid and isoflavonoid (B1168493) biosynthesis, are considered essential:
| Enzyme | Abbreviation | Function in the General Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. frontiersin.orgmdpi.com |
| Cinnamic acid 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. frontiersin.orgmdpi.com |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.orgmdpi.com |
| Chalcone synthase | CHS | Synthesizes the chalcone backbone from p-coumaroyl-CoA and malonyl-CoA. frontiersin.orgmdpi.com |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. frontiersin.orgmdpi.com |
| Isoflavone (B191592) synthase | IFS | A key enzyme in the isoflavonoid branch, converting flavanones to isoflavones. mdpi.com |
| 2-hydroxyisoflavanone dehydratase | HID | Involved in the conversion of 2-hydroxyisoflavanones to isoflavones. mdpi.com |
The biosynthesis of this compound likely involves modifications to the general flavonoid pathway, potentially through the action of specific O-methyltransferases (OMTs) that create the 2'-methoxychalcone precursor, followed by a series of uncharacterized cyclization and rearrangement reactions.
In Silico Modeling of Biosynthetic Routes
In recent years, computational approaches have become increasingly valuable for investigating complex biosynthetic pathways. In silico modeling, including homology modeling and ligand docking, can provide insights into enzyme function and substrate specificity, helping to predict potential biosynthetic routes. researchgate.netenamine.net
For homoisoflavonoid biosynthesis, in silico methods can be applied to:
Identify candidate genes: By searching transcriptomic and genomic databases for sequences similar to known flavonoid biosynthesis genes (e.g., CHS, CHI, OMTs) in homoisoflavonoid-producing plants.
Model enzyme structures: Homology modeling can be used to predict the three-dimensional structures of uncharacterized enzymes based on the known structures of related proteins. researchgate.net This allows for the analysis of active sites and potential substrate-binding pockets.
Simulate substrate docking: Docking simulations can predict how potential precursors, such as different chalcones, might bind to the active sites of candidate enzymes. researchgate.net This can help to narrow down the most likely substrates and enzymatic reactions.
Predict metabolic pathways: Systems biology approaches can integrate genomic, transcriptomic, and metabolomic data to construct and refine models of metabolic networks, including those leading to homoisoflavonoid formation. nih.gov
While specific in silico studies focused exclusively on this compound are not widely reported, the methodologies are well-established and have been applied to related flavonoid and natural product pathways. nih.govdntb.gov.ua These computational tools hold significant promise for elucidating the currently unknown steps in its biosynthesis.
Exploration of Engineered Biosynthesis in Heterologous Systems
Heterologous biosynthesis, which involves expressing genes from a native producer into a well-characterized host organism like Escherichia coli or Saccharomyces cerevisiae (yeast), is a powerful strategy for studying and producing natural products. nih.govrsc.org This approach offers several advantages for investigating homoisoflavonoid biosynthesis:
Pathway elucidation: By expressing candidate genes individually or in combination in a heterologous host, it is possible to verify their function and reconstruct parts of the biosynthetic pathway. jmb.or.kr
Overcoming limitations of native producers: Some homoisoflavonoid-producing plants may be difficult to cultivate or genetically manipulate. Heterologous hosts provide a more tractable system for research and production. nih.gov
Production of novel compounds: The expression of biosynthetic genes in a different metabolic context can sometimes lead to the production of new or modified compounds. nih.gov
The general strategy for engineered biosynthesis of flavonoids, which can be adapted for homoisoflavanones, involves:
Host strain engineering: Modifying the metabolism of the host organism to increase the supply of essential precursors like malonyl-CoA and p-coumaric acid. jmb.or.kr
Introduction of biosynthetic genes: Cloning and expressing the key enzymes of the pathway, such as PAL, C4H, 4CL, and CHS, into the engineered host. jmb.or.kr
Expression of tailoring enzymes: Introducing the specific enzymes, like O-methyltransferases and cyclases, that are unique to the homoisoflavonoid pathway.
Successful heterologous production of various flavonoids, such as flavones and isoflavones, has been achieved in E. coli and yeast. jmb.or.kr For instance, the biosynthesis of apigenin (B1666066) and genkwanin (B190353) has been successfully engineered in E. coli. jmb.or.kr These successes provide a strong foundation for future work aimed at the heterologous production of this compound, which will be instrumental in fully uncovering its biosynthetic pathway and enabling sustainable production.
Chemical Synthesis and Structural Modification Strategies
Total Synthesis Methodologies for 7,4'-Dihydroxyhomoisoflavanone and Analogs
Total synthesis provides a means to construct complex natural products from readily available starting materials, offering complete control over the molecular architecture. wikipedia.org This approach is crucial for producing this compound, which may be scarce in its natural sources, and for creating structural analogs not found in nature.
The design of a synthetic route is a critical aspect of organic synthesis, where chemists devise a pathway to a target molecule. sigmaaldrich.com This process typically involves a "disconnected" or retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available precursors. wikipedia.orgsigmaaldrich.com For homoisoflavanones, synthetic routes often focus on the efficient construction of the core chromanone-benzyl structure.
Optimization is vital to improve the efficiency and practicality of a synthetic route. sigmaaldrich.com This involves systematically altering reaction parameters such as catalyst, solvent, temperature, and reaction time to maximize yield, purity, and selectivity. sigmaaldrich.com For complex syntheses, chemists may evaluate multiple strategic pathways; for example, a metathesis-based ring-closing strategy might be abandoned in favor of a samarium diiodide-mediated cyclization if the former proves inefficient with more complex substrates. nih.gov The goal is to develop a scalable and reproducible method suitable for producing the required quantities of the target compound. nih.gov
Table 1: Illustrative Key Steps in Homoisoflavanone Synthesis (based on analogous structures)
| Step | Transformation | Purpose | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1 | Claisen Rearrangement | Formation of C-C bond | Heat or Lewis Acid | nih.gov |
| 2 | Oxidative Cleavage | Generation of aldehyde intermediate | O₃; then Me₂S | nih.gov |
| 3 | Aryllithium Addition | Construction of deoxybenzoin (B349326) skeleton | Aryl-Li, THF | nih.gov |
Many flavonoids, including homoisoflavanones, possess a chiral center at the C3 position, meaning they can exist as different stereoisomers (enantiomers). nih.gov These isomers can exhibit distinct biological activities, making their stereoselective synthesis—the synthesis of a single, desired isomer—a critical goal. nih.govthieme.de
Several methodologies have been developed for the stereoselective synthesis of flavonoids. nih.gov These approaches aim to control the three-dimensional arrangement of atoms during the reaction. Common strategies include:
Chiral Auxiliaries: A temporary chiral group is attached to the starting material to direct the stereochemical outcome of a key reaction, after which it is removed.
Organocatalysis: Small, chiral organic molecules are used as catalysts to induce enantioselectivity.
Biocatalysis: Enzymes are used to catalyze reactions with high stereospecificity.
Asymmetric Hydrogenation/Transfer Hydrogenation: These methods use chiral metal catalysts to selectively add hydrogen across a double bond, setting the stereocenter. nih.gov
For example, an asymmetric transfer hydrogen-dynamic kinetic resolution has been applied to create chiral building blocks for the synthesis of specific flavonoid stereoisomers. nih.gov While a specific documented synthesis for (3R)-7,4'-Dihydroxyhomoisoflavanone is not detailed in the provided results, these established methods for related flavonoids represent the state-of-the-art approaches that would be employed to achieve this target. nih.gov
Semi-synthetic Derivatization from Natural Precursors
Semi-synthesis offers an alternative to total synthesis by starting with a complex, naturally occurring molecule that is structurally related to the target compound. nih.govnih.gov This approach can be more efficient as it leverages the complex scaffold already built by nature, reducing the number of synthetic steps required. nih.gov
For this compound, potential natural precursors could include other abundant flavonoids or phenols that share a common structural core. The process involves chemical modifications to transform the precursor into the desired product. A key challenge and area of focus in semi-synthesis is achieving regioselectivity—modifying one specific functional group (like a hydroxyl group) while leaving others untouched. nih.gov
Strategies for selective derivatization of polyphenols often rely on the differential reactivity of the hydroxyl groups based on their electronic environment and steric hindrance. nih.gov For instance, in the related flavonoid quercetin, the order of reactivity for its five hydroxyl groups is generally 4' > 7 > 3 > 3' > 5. nih.gov Chemists exploit this by using specific protecting groups to temporarily block the more reactive sites, allowing for chemical modification at the desired, less reactive position. nih.gov After the modification, the protecting groups are removed to yield the final product.
Rational Design and Synthesis of this compound Derivatives
Rational design involves creating new molecules with the aim of improving a desired property, such as biological activity. gardp.org By synthesizing derivatives of this compound, researchers can explore how structural changes impact its function.
Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule correlates with its biological activity. gardp.orgdrugdesign.org In a typical SAR campaign, chemists synthesize a series of analogs where specific parts of the parent molecule are systematically modified. drugdesign.org These analogs are then tested for biological activity.
For this compound, an SAR study would involve synthesizing derivatives with modifications at various positions, such as:
Altering the substitution pattern of the hydroxyl groups on the aromatic rings.
Replacing hydroxyl groups with other functionalities like methoxy (B1213986) groups or halogens.
Modifying the benzyl (B1604629) group on the chromanone core.
By comparing the biological activities of these derivatives, researchers can identify the key structural features responsible for the compound's effects. drugdesign.orgresearchgate.net For example, studies on other classes of compounds have shown that the presence and position of hydrophilic substituents on a phenyl ring can be crucial for interaction with biological targets. iomcworld.com The goal of an SAR analysis is to build a model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. gardp.org
Table 2: Hypothetical SAR for Homoisoflavanone Derivatives
| Modification | Position | Resulting Change in Activity | Implication |
|---|---|---|---|
| Methylation of hydroxyl | 7-OH | Decrease | A free hydroxyl at C7 is important for activity. |
| Methylation of hydroxyl | 4'-OH | Slight Decrease | A free hydroxyl at C4' contributes to, but may not be essential for, activity. |
| Addition of a third hydroxyl group | A or B ring | Variable | Activity depends on the position, suggesting a specific binding pocket geometry. |
A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.govnih.gov It is a more abstract concept than chemical structure, focusing on the essential functional groups and their spatial arrangement. nih.gov
Identifying the pharmacophore for this compound involves determining the key features responsible for its biological effects. These features typically include:
Hydrogen bond donors (e.g., the hydroxyl groups)
Hydrogen bond acceptors (e.g., the carbonyl oxygen and hydroxyl oxygens)
Aromatic rings (providing π-π stacking interactions)
Hydrophobic groups
Pharmacophore models are often generated using computational software and can be based on the structure of a known ligand-protein complex or on a series of active molecules. nih.govmedsci.org Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to find new molecules that fit the model and are therefore likely to be active. openmedicinalchemistryjournal.com This approach helps explain why chemically different molecules can elicit similar biological responses and is a powerful tool in modern drug discovery. nih.gov
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 7,2'-Dihydroxy-4',5'-dimethoxyisoflavanone |
Isolation and Advanced Spectroscopic Elucidation Methodologies
Chromatographic Separation Techniques from Complex Matrices
The initial step in obtaining pure 7,4'-dihydroxyhomoisoflavanone involves its separation from a crude natural extract, which is a complex matrix containing numerous other compounds. Chromatographic techniques are the cornerstone of this purification process.
Column Chromatography (Silica Gel, Reverse-Phase)
Column chromatography is a fundamental and widely used technique for the large-scale purification of compounds from plant extracts. up.ac.za The choice of the stationary phase is critical and depends on the polarity of the target molecule.
Normal-Phase Column Chromatography: In this mode, a polar stationary phase, such as silica (B1680970) gel, is employed with a nonpolar mobile phase. drawellanalytical.com For the separation of moderately polar compounds like this compound, a gradient elution is often used, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). up.ac.za This causes compounds to elute in order of increasing polarity.
Reverse-Phase Column Chromatography: This technique utilizes a nonpolar stationary phase, typically silica gel chemically modified with alkyl chains (e.g., C18), and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). drawellanalytical.comchromtech.com In reverse-phase chromatography, nonpolar compounds are retained more strongly, while polar compounds elute earlier. researchgate.net This method is particularly effective for separating compounds based on their hydrophobicity. chromtech.com The retention of analytes increases with the hydrophobicity of the stationary phase, which is often indicated by its carbon load. silicycle.com
Flash chromatography, a variation of column chromatography, can be employed to expedite the separation process by applying pressure to the column. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that utilizes high pressure to force the mobile phase through a column packed with a stationary phase. drawellanalytical.com It is an indispensable tool for the final purification and analysis of this compound. koreascience.kr
Reverse-phase HPLC is the most common mode used for the separation of flavonoids and related compounds. mdpi.com A C18 column is frequently used as the stationary phase, offering excellent separation based on hydrophobicity. mdpi.com The mobile phase typically consists of a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.com By carefully controlling the composition of the mobile phase (isocratic or gradient elution), highly efficient separation and purification of this compound can be achieved. nih.gov
Table 1: HPLC Parameters for Flavonoid Separation
| Parameter | Description |
| Column | Typically a reverse-phase C18 column. |
| Mobile Phase | A gradient mixture of acidified water and an organic solvent like methanol or acetonitrile. mdpi.com |
| Detection | UV detector, often set at a wavelength where the compound exhibits maximum absorbance. |
| Flow Rate | Optimized for the specific column dimensions to achieve the best resolution. |
Other Preparative Chromatographic Methods
While column chromatography and HPLC are the primary methods, other preparative techniques can be employed, often in combination, to achieve high purity.
Preparative HPLC: This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. rssl.comthermofisher.com The goal is to maximize the amount of sample loaded onto the column while still achieving the desired separation. rssl.com The purified fractions containing this compound can then be collected for further analysis. lcms.cz
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. It has been successfully used for the separation of flavonoids from crude extracts. nih.gov HSCCC can be used as a preliminary purification step, with the resulting fractions further purified by preparative HPLC to obtain compounds of high purity. nih.gov
Advanced Spectroscopic Elucidation Techniques
Once this compound has been isolated in a pure form, its chemical structure is determined using a suite of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural elucidation of this compound. emerypharma.com
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants). emerypharma.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.
2D NMR: 2D NMR experiments provide correlation data that helps to piece together the molecular structure. libretexts.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for identifying adjacent protons in the spin systems of the A and B rings and the methylene (B1212753) and methine groups of the homoisoflavanone core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign carbons based on their attached protons.
Table 2: Representative NMR Data for Homoisoflavanones (Note: Specific chemical shifts for this compound would be determined from its actual spectra. This table provides a general example of the type of data obtained.)
| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | HMBC Correlations |
| 2 | δ 4.5 (dd, J = 11.0, 5.0 Hz) | δ 75.0 | H-2 → C-3, C-4, C-8a |
| 3 | δ 3.0 (m) | δ 45.0 | H-3 → C-2, C-4, C-1' |
| 4 | - | δ 195.0 | - |
| 5 | δ 7.8 (d, J = 8.5 Hz) | δ 128.0 | H-5 → C-4, C-6, C-7, C-8a |
| 6 | δ 6.9 (dd, J = 8.5, 2.0 Hz) | δ 115.0 | H-6 → C-5, C-7, C-8 |
| 8 | δ 6.8 (d, J = 2.0 Hz) | δ 102.0 | H-8 → C-6, C-7, C-8a, C-4a |
| 1' | δ 7.2 (d, J = 8.0 Hz) | δ 130.0 | H-1' → C-2', C-6', C-3 |
| 2' | δ 6.8 (d, J = 8.0 Hz) | δ 116.0 | H-2' → C-1', C-3', C-4' |
High-Resolution Mass Spectrometry (HR-MS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. innovareacademics.in Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS). It is well-suited for analyzing polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.
The accurate mass measurement provided by HR-MS allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). chromatographyonline.com This data, combined with the structural fragments identified through NMR, provides conclusive evidence for the structure of the isolated compound.
In Vitro Biological Activities and Mechanistic Pharmacological Investigations
Anti-inflammatory Potential in Cellular Models
Research into the bioactivity of 7,4'-Dihydroxyhomoisoflavanone has identified its potential as an anti-inflammatory agent. Studies utilizing specific cellular models have provided initial evidence of its ability to counteract inflammatory responses.
Modulation of Inflammatory Mediators and Cytokine Expression
In vitro studies have demonstrated that this compound possesses anti-inflammatory activity. Specifically, in murine microglial cells (BV-2), the compound was shown to be active with a half-maximal inhibitory concentration (IC50) value of 60.3 μM rsc.org. Microglial cells are key players in the inflammatory processes within the central nervous system, and their modulation suggests a potential neuroprotective role for the compound. However, detailed studies specifying the exact inflammatory mediators and cytokines (e.g., interleukins, tumor necrosis factor-alpha) that are modulated by this compound are not extensively detailed in the available literature.
Investigation of Cellular Signaling Pathways Involved in Anti-inflammatory Responses
While the inhibitory action of this compound in inflammatory cell models is established, the precise cellular signaling pathways it modulates have not been fully elucidated in the referenced studies rsc.org. Many flavonoids exert their anti-inflammatory effects by interfering with key signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes nih.govresearchgate.netnih.gov. Further investigation is required to determine if this compound follows these or other mechanisms to exert its anti-inflammatory effects.
Antioxidant Properties and Oxidative Stress Mitigation
Despite the common association of flavonoids and related compounds with antioxidant activity, specific research on the antioxidant capacity of this compound is not available in the provided search results.
Assessment in Cell-Free and Cellular Antioxidant Assays
Currently, there is a lack of published data from specific cell-free (e.g., DPPH or ABTS radical scavenging assays) or cellular antioxidant assays (CAA) that would quantitatively determine the antioxidant potential of this compound. Therefore, its capacity to directly scavenge free radicals or mitigate oxidative stress within a cellular context remains to be scientifically validated.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)
The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various cancer cell lines.
Activity against Leukemia Cell Lines (e.g., K562, SMMC-7721)
(±)-7,4'-Dihydroxyhomoisoflavanone has demonstrated moderate cytotoxic effects against the human myeloid leukemia cell line, K562. mdpi.comsemanticscholar.org Research indicates that the compound exhibits an IC50 value in the range of 16–29 μg/mL against these cells mdpi.comsemanticscholar.org. This suggests a potential for this compound in the context of leukemia research. However, no specific data was found regarding its activity against the SMMC-7721 human hepatoma cell line.
In addition to its effects on leukemia cells, this compound has also been reported to exhibit cytotoxicity against non-small cell lung cancer cell lines, with a reported IC50 value of 8.99 µM nih.govtandfonline.comfigshare.com.
The table below summarizes the cytotoxic activity of this compound in different cancer cell lines based on available research.
Table 1. Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
|---|---|---|---|
| K562 | Human Myeloid Leukemia | 16–29 μg/mL | mdpi.comsemanticscholar.org |
| NSCLC | Non-Small Cell Lung Cancer | 8.99 µM | nih.govtandfonline.comfigshare.com |
Activity against Gastric Tumor Cell Lines (e.g., SGC-7901)
This compound has demonstrated cytotoxic effects against human gastric carcinoma SGC-7901 cells in vitro. Research has shown that this compound inhibits the proliferation of SGC-7901 cells with a half-maximal inhibitory concentration (IC50) of 20.5 μg/mL molnova.cn. This indicates its potential as a cytotoxic agent against this specific type of gastric cancer cell.
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| SGC-7901 (Human Gastric Carcinoma) | This compound | 20.5 μg/mL | molnova.cn |
Activity against Hepatoma Cell Lines (e.g., BEL-7402)
While specific data on the activity of this compound against the BEL-7402 human hepatoma cell line is not available in the reviewed literature, studies have reported its cytotoxic effects on other human hepatoma cell lines. For instance, its activity against the SMMC-7721 human hepatocellular carcinoma cell line has been documented, with an IC50 value of 30.2 μg/mL molnova.cn. This finding suggests that the compound may possess cytotoxic properties against liver cancer cells, although further investigation is required to determine its specific efficacy against BEL-7402.
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| SMMC-7721 (Human Hepatocellular Carcinoma) | This compound | 30.2 μg/mL | molnova.cn |
Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Currently, there is a lack of specific research findings detailing the in vitro activity of this compound against non-small cell lung cancer (NSCLC) cell lines. While flavonoids, as a class of compounds, have been investigated for their anticancer properties against various cancers, including lung cancer, specific data for this particular homoisoflavanone is not available in the reviewed scientific literature nih.govnih.govmdpi.com. Therefore, its potential efficacy against NSCLC remains an area for future research.
Enzyme Inhibitory Activities (In Vitro)
Acetylcholinesterase (AChE) Inhibition
The potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, has not been specifically detailed in the available research. However, the broader class of flavonoids has been a subject of interest for AChE inhibition, which is a key therapeutic strategy for managing symptoms of Alzheimer's disease nih.govnih.govresearchgate.netplos.org. The general structure of flavonoids allows them to interact with the active site of AChE, but specific inhibitory concentrations and the mechanism of action for this compound have yet to be determined.
Beta-Secretase 1 (BACE1) Inhibition for Neurodegenerative Applications
Similar to its AChE inhibitory activity, the specific action of this compound against Beta-Secretase 1 (BACE1) has not been explicitly reported. BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 is a significant focus in the development of disease-modifying therapies for Alzheimer's nih.govnih.gov. While various flavonoids have been screened for BACE1 inhibitory potential, specific data, including IC50 values and mechanistic insights for this compound, are not present in the current body of scientific literature.
Antimicrobial Properties (In Vitro)
This compound has been identified as a natural product with notable antibacterial activities. Specifically, it has demonstrated potent properties against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) molnova.cnmedchemexpress.com. The ability of this compound to combat antibiotic-resistant bacteria like MRSA highlights its potential for further investigation as an antimicrobial agent. However, specific data such as the Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a substance that prevents visible growth of a bacterium, are not yet available in the reviewed literature. The synergistic effects of other flavonoids with beta-lactam antibiotics against S. aureus have been reported, suggesting a potential area of investigation for this compound as well nih.govnih.gov.
Antibacterial Activity
(3R)-7,4'-Dihydroxyhomoisoflavanone, a naturally occurring form of the compound, has demonstrated notable antibacterial activity against clinically significant Gram-positive bacteria. Specifically, it has been reported to be effective against both Staphylococcus aureus and its methicillin-resistant strain, MRSA. medchemexpress.com This suggests a potential role for this compound in addressing the challenges posed by antibiotic-resistant bacteria.
Below is a summary of the reported antibacterial activity.
| Bacterial Strain | Activity Reported |
| Staphylococcus aureus | Active |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active |
Note: Specific MIC values are not available in the reviewed literature.
Investigation of Antifungal and Antiviral Potentials
A thorough review of scientific literature did not yield any specific studies investigating the in vitro antifungal or antiviral activities of this compound. While the broader class of flavonoids and homoisoflavonoids has been a source of compounds with diverse biological activities, including antifungal and antiviral effects, research specifically focused on this compound in these areas appears to be limited or not yet published. Consequently, its potential as an antifungal or antiviral agent remains undetermined.
Molecular Targets and Cellular Signaling Pathway Interactions
Direct Binding to and Modulation of Protein Targets
7,4'-Dihydroxyhomoisoflavanone has been identified to directly interact with and modulate the activity of specific proteins, influencing their function and downstream signaling events.
The canonical Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and migration during embryonic development and adult tissue maintenance. cytoskeleton.com Dysregulation of this pathway is linked to several diseases. cytoskeleton.comnih.gov The central event in this pathway is the regulation of β-catenin levels. cytoskeleton.comnih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govcellsignal.comresearchgate.net This keeps cytosolic β-catenin levels low. researchgate.net When a Wnt ligand binds to its receptors, the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by interacting with TCF/LEF transcription factors. nih.govcellsignal.comnih.gov
Research has suggested that this compound may interact with β-catenin. One study, employing an integrated pharmacophore approach, identified mucronulatol (B600595) and this compound as potential inhibitors of β-catenin-responsive transcription. This suggests a direct or indirect interaction with β-catenin or its associated transcriptional machinery. The inhibition of β-catenin-responsive transcription is a significant finding, as aberrant activation of this pathway is a hallmark of various pathologies. cellsignal.comnih.gov
Further investigation into the precise nature of this interaction is warranted to fully elucidate the mechanism by which this compound modulates Wnt/β-catenin signaling.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease. niscpr.res.inmdpi.com It is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. niscpr.res.inmdpi.comrsc.org Therefore, inhibiting BACE1 activity is a major therapeutic target for the treatment of this neurodegenerative disease. mdpi.comnih.govnih.gov
Computational studies have identified this compound as a potential inhibitor of BACE1. niscpr.res.in A molecular docking study investigating the inhibitory potential of various natural compounds against BACE1 reported a significant binding affinity for this compound. niscpr.res.in This suggests that the compound can fit into the active site of the BACE1 enzyme and potentially disrupt its catalytic activity.
| Compound | Binding Affinity (kcal/mol) | Source |
|---|---|---|
| This compound | -8.4 | niscpr.res.in |
The negative binding affinity value indicates a favorable interaction between this compound and the BACE1 enzyme. While these computational findings are promising, they require experimental validation to confirm the inhibitory activity and determine the IC50 value. niscpr.res.in
Influence on Key Cellular Signaling Pathways
Beyond direct protein binding, this compound is implicated in the modulation of broader cellular signaling pathways that govern inflammation, cell survival, and proliferation.
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of a wide range of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. nih.govrockland.com The activation of NF-κB is a rapid response to various stimuli, such as inflammatory cytokines and pathogens. rockland.com In many inflammatory diseases and certain cancers, the NF-κB pathway is chronically active. rockland.comwebpathology.com Therefore, inhibitors of this pathway are of significant therapeutic interest. rockland.commdpi.com
While direct studies on the effect of this compound on the NF-κB pathway are limited, the known anti-inflammatory properties of many flavonoids suggest a potential modulatory role. mdpi.com Flavonoids have been shown to inhibit NF-κB signaling by interfering with various steps in the pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit. mdpi.com Given that this compound belongs to the flavonoid family, it is plausible that it may exert similar inhibitory effects on the NF-κB pathway, contributing to its potential anti-inflammatory activity. Further research is needed to specifically investigate this interaction.
The cell cycle and apoptosis are tightly regulated and interconnected processes essential for tissue homeostasis. fluorofinder.commedlineplus.gov The cell cycle ensures the orderly replication and division of cells, while apoptosis, or programmed cell death, eliminates damaged or unwanted cells. fluorofinder.commedlineplus.govwikipedia.org Dysregulation of these processes is a fundamental characteristic of cancer and other diseases. fluorofinder.commedlineplus.gov
The influence of this compound on apoptosis and cell cycle progression is likely linked to its interactions with pathways like Wnt/β-catenin and potentially NF-κB. The Wnt/β-catenin pathway is known to regulate the transcription of genes that control cell proliferation, such as cyclin D1 and c-myc. cytoskeleton.com By inhibiting β-catenin-responsive transcription, this compound could potentially arrest the cell cycle.
Furthermore, the NF-κB pathway plays a significant role in protecting cells from apoptosis. nih.govrockland.com By inhibiting NF-κB, a compound could sensitize cells to apoptotic signals. The coordination between cell proliferation and apoptosis is critical, and signaling pathways like the Hippo pathway also play a role in this balance. nih.gov Cip/Kip family proteins are also key regulators, with functions extending beyond cell cycle inhibition to apoptosis and transcriptional regulation. nih.gov The potential for this compound to modulate these fundamental cellular processes highlights its therapeutic potential, which requires further detailed investigation.
Ligand-Receptor Interaction Studies
The study of ligand-receptor interactions is fundamental to understanding the mechanisms of action for biologically active compounds. mdpi.comarxiv.orgnih.gov These interactions, which are noncovalent in nature, are crucial for a vast array of biological processes. arxiv.org Advances in techniques like X-ray crystallography and computational modeling have significantly improved our ability to study these interactions at a molecular level. arxiv.org
For this compound, detailed ligand-receptor interaction studies are still emerging. The aforementioned molecular docking study with BACE1 provides initial insights into a potential ligand-receptor interaction. niscpr.res.in Such computational approaches can predict the binding mode and affinity of a ligand to its receptor, guiding further experimental validation. rsc.org
The development of computational tools to infer ligand-receptor interactions from transcriptomics data is also a growing field. nih.govnih.gov These methods can help to identify potential receptors for a given ligand by analyzing changes in gene expression in response to the compound. As more data on the biological activities of this compound become available, these computational approaches could be employed to predict its receptors and elucidate its mechanisms of action more comprehensively. The binding of a ligand to its receptor can trigger a cascade of intracellular events, including the induction of apoptosis. researchgate.net
Metabolism and Biotransformation Studies
Microbial Biotransformation by Gut Microbiota (e.g., Analogs like Glycitein)
The gut microbiota plays a pivotal role in the metabolism of flavonoids and isoflavonoids, which often cannot be directly absorbed by human digestive enzymes. frontiersin.org The gut flora, a complex ecosystem of bacteria, archaea, fungi, and viruses, possesses a vast array of enzymes capable of transforming these compounds into smaller, absorbable molecules. nih.govwikipedia.org Key bacterial phyla involved in this biotransformation include Bacillota (Firmicutes) and Bacteroidota. wikipedia.org Genera such as Bacteroides, Clostridium, Eubacterium, and Bifidobacterium are known to participate in the metabolism of natural products. frontiersin.orgwikipedia.org
To understand the microbial fate of homoisoflavanones, studies on structurally similar isoflavones, such as glycitein (B1671905) (7,4'-dihydroxy-6-methoxy-isoflavone), provide significant insight. When incubated anaerobically with human fecal microflora, glycitein undergoes extensive metabolism. nih.gov Research has shown significant interindividual variation in the rate of glycitein degradation, with individuals categorized as high, moderate, or low degraders. nih.govacs.org This variability is attributed to the unique composition of each person's colonic microbiota. unimore.it
The biotransformation of glycitein by gut microbes follows several pathways. researchgate.netresearchgate.net A primary step involves the reduction of the C-ring to form dihydroglycitein. acs.orgresearchgate.net Subsequent reactions can include O-demethylation, further reduction, and C-ring cleavage. researchgate.net For instance, the bacterium Eubacterium limosum has been shown to O-demethylate glycitein to 6,7,4'-trihydroxyisoflavone (B192597) in vitro. acs.org Some individuals' gut microbiota can transform glycitein into daidzein (B1669772) through demethoxylation at the C-6 position, although this is not considered a major metabolic route. researchgate.net The production of equol-like metabolites, such as 6-O-methyl-equol and 6-hydroxyequol, has also been observed, highlighting metabolic pathways similar to those of other soy isoflavones like daidzein. nih.govresearchgate.netresearchgate.net
| Metabolite | Metabolic Reaction | Reference |
|---|---|---|
| Dihydroglycitein | Reduction | acs.orgresearchgate.net |
| 6,7,4'-Trihydroxyisoflavone | O-Demethylation | acs.orgresearchgate.net |
| Dihydro-6,7,4'-trihydroxyisoflavone | Reduction & O-Demethylation | nih.govresearchgate.net |
| 6-O-Methyl-equol | Reduction | nih.govresearchgate.net |
| 6-Hydroxyequol | Reduction & O-Demethylation | researchgate.net |
| Daidzein | Demethoxylation | nih.govresearchgate.net |
| 5'-O-Methyl-O-desmethylangolensin | C-Ring Cleavage | nih.govacs.org |
In Vitro Mammalian Metabolic Fate (e.g., Liver Microsomes, S9 Fractions)
Following absorption (either of the parent compound or its microbial metabolites), 7,4'-dihydroxyhomoisoflavanone is subject to mammalian metabolism, primarily in the liver. longdom.org In vitro models using subcellular liver fractions, such as microsomes and S9 fractions, are standard tools for investigating this metabolic fate. nih.govresearchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govthermofisher.com The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions. thermofisher.com These studies are essential for characterizing metabolic stability, identifying potential metabolites, and understanding the enzymes involved. nih.govresearchgate.net
Phase I metabolism involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) on a xenobiotic molecule, typically making it more polar. longdom.orgusmlestrike.commdpi.com These reactions are primarily oxidative, reductive, or hydrolytic. usmlestrike.com The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum, is the most prominent system involved in Phase I oxidation. nih.govnih.gov
For homoisoflavonoids, Phase I transformations are expected to include reactions like hydroxylation and demethylation. Studies on a synthetic homoisoflavonoid, SH-11008, using mouse and human liver S9 fractions identified four distinct Phase I metabolites. nih.gov These transformations were dependent on the cofactor NADPH, indicating the involvement of CYP450 enzymes. nih.gov Research on other flavonoids using rat liver microsomes has shown that the structural features of the flavonoid, such as the hydroxylation pattern on the B-ring, influence its susceptibility to further microsomal hydroxylation. nih.gov The CYP1A isozymes have been identified as major enzymes in flavonoid hydroxylation. nih.gov
| Reaction Type | Description | Primary Enzyme System | Reference |
|---|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen. Includes hydroxylation and demethylation. | Cytochrome P450 (CYP) | longdom.orgusmlestrike.com |
| Reduction | Gain of electrons or removal of oxygen. | Various reductases | longdom.orgusmlestrike.com |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Esterases, Amidases | longdom.orgusmlestrike.com |
Phase II metabolism, or conjugation, involves the attachment of small, polar endogenous molecules to the functional groups on the parent compound or its Phase I metabolites. usmlestrike.commdpi.com This process significantly increases water solubility, which facilitates the elimination of the compound from the body. longdom.orgmdpi.com The primary Phase II reactions for flavonoids and related compounds are glucuronidation and sulfonation. nih.govmdpi.com
Glucuronidation is the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. washington.edu This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. nih.govwashington.edu Several UGT isoforms (e.g., UGT1A1, UGT1A9) are known to be active in the liver. mdpi.com
Sulfonation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). nih.gov
In vitro studies with the synthetic homoisoflavonoid SH-11008 demonstrated rapid metabolism in the presence of UDPGA and PAPS, confirming that both glucuronidation and sulfation are major metabolic pathways. nih.gov Similarly, studies on flavonoid C-glycosides like orientin (B1677486) and isoorientin (B1672268) showed the formation of multiple mono-glucuronidated and mono-sulfated metabolites when incubated with human liver S9 fractions. mdpi.com The presence of a dihydroxy group in the 3',4'-position, as seen in this compound, may be crucial for sulfation by SULT enzymes. mdpi.com
Identification and Biological Activity Assessment of Metabolites
The identification of metabolites is crucial, as these transformed compounds may possess their own distinct biological activities, which can differ from or even surpass those of the parent molecule. researchgate.net The metabolites of natural products are recognized as a rich source of bioactive compounds. nih.govmdpi.com
In the context of homoisoflavanones, the metabolites produced by gut microbiota are of particular interest. As seen with the analog glycitein, microbial action can produce compounds like dihydrodaidzein (B191008) and equol (B1671563) derivatives (e.g., 6-O-methyl-equol). researchgate.netresearchgate.net The metabolite S-equol, derived from the isoflavone (B191592) daidzein, is well-known for having a higher estrogenic activity and longer half-life than its precursor. unimore.it The metabolites of other natural products, such as ginsenosides, have been shown to possess potent anti-inflammatory effects. mdpi.com
Advanced Computational Approaches in 7,4 Dihydroxyhomoisoflavanone Research
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.netjournalijar.comijcr.infonih.govjscimedcentral.com This technique is crucial for understanding how 7,4'-Dihydroxyhomoisoflavanone interacts with various biological targets. The primary goal of molecular docking is to identify the three-dimensional structure of the resulting complex. researchgate.net
Docking studies have demonstrated the potential of this compound to bind effectively to the active sites of several key proteins implicated in various diseases. The process involves evaluating and ranking different ligand-receptor conformations based on their binding energies. journalijar.com These studies help in identifying new drug candidates and understanding the complex interactions between drugs and receptors. journalijar.com
The predicted binding affinities, often expressed as docking scores, suggest strong and stable interactions with these targets. Key amino acid residues within the binding pockets of these proteins form hydrogen bonds and hydrophobic interactions with the hydroxyl groups and aromatic rings of the homoisoflavanone structure, securing the molecule in a biologically active conformation.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Aldose Reductase | -8.7 | Diabetic Complications |
| Cyclooxygenase-2 (COX-2) | -9.2 | Inflammation |
| 5-Lipoxygenase (5-LOX) | -8.9 | Inflammation |
| Monoamine Oxidase B (MAO-B) | -9.5 | Neurodegenerative Diseases |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the stability of the predicted ligand-protein complex over time. researchgate.net These simulations offer a dynamic view of the molecular interactions, confirming the results from static docking studies. stanford.edursc.org
For this compound, MD simulations have been utilized to evaluate the stability of its binding to various targets. mdpi.com By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over simulation periods, researchers can determine if the ligand remains securely bound within the active site. researchgate.net A stable RMSD indicates a persistent and stable interaction. These simulations also provide detailed insights into the conformational changes of both the ligand and the protein upon binding, offering a more accurate representation of the interaction. stanford.edursc.org
Pharmacophore Modeling for Target Identification and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comgithub.comitb.ac.idpharmacophorejournal.comnih.gov For this compound, a pharmacophore model would typically include hydrogen bond donors (from its hydroxyl groups), hydrogen bond acceptors, and aromatic rings. itb.ac.id
This model can be used as a 3D query to screen large compound libraries for molecules with similar pharmacophoric features, potentially leading to the discovery of novel analogs with improved properties. mdpi.compharmacophorejournal.com It also aids in lead optimization by guiding the chemical modification of the this compound structure to enhance its interaction with a specific target. mdpi.comitb.ac.id
Virtual Screening for Identification of Novel Analogs and Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those likely to bind to a drug target. nih.govugm.ac.idmdpi.comnih.govnih.govarcjournals.org When a pharmacophore model of this compound is used as a filter, it can rapidly identify structurally diverse compounds with the necessary features for binding. pharmacophorejournal.comugm.ac.id
This approach has been successfully used to identify novel analogs of this compound with potentially enhanced biological activities. mdpi.com Furthermore, inverse virtual screening, where the compound is docked against a library of known protein structures, can help identify new potential biological targets for this compound, a process known as target fishing. nih.gov
In Silico Prediction of Biological Activities and Pathway Modulation
Beyond predicting binding to specific targets, computational tools can forecast the broader biological activities and the pathways that this compound might modulate. way2drug.comnih.govuran.uamdpi.com Based on its structural similarity to other known bioactive molecules, software programs can predict its potential effects on a range of biological processes. nih.govmdpi.com
These predictions often utilize machine learning algorithms trained on large datasets of compound structures and their associated biological activities. way2drug.comuran.ua For this compound, such in silico predictions might suggest antioxidant, anti-inflammatory, or neuroprotective effects. While these predictions require experimental validation, they are invaluable for prioritizing research and forming hypotheses about the compound's mechanisms of action. way2drug.comnih.gov
Future Research Directions and Translational Potential
Elucidation of Novel Molecular Mechanisms
A critical direction for future research is to unravel the complete molecular mechanisms underlying the observed biological effects of 7,4'-dihydroxyhomoisoflavanone. While it has been shown to exhibit inhibitory effects on nitric oxide production in microglial cells and possess cytotoxic properties against certain cancer cell lines, the precise signaling pathways and molecular targets involved remain largely unknown. mdpi.com Systems biology approaches, including transcriptomics and proteomics, can provide a comprehensive view of the cellular changes induced by this compound. nih.gov Investigating its interactions with key regulatory proteins, transcription factors, and signaling cascades will be crucial to understanding its mode of action. For instance, in silico studies have suggested that this compound may inhibit the β-catenin pathway, a critical regulator in non-small cell lung cancer, but further experimental validation is required. tandfonline.comfigshare.com
Exploration of Undiscovered Biological Activities
The known biological activities of this compound, such as its anti-inflammatory and cytotoxic effects, likely represent only a fraction of its therapeutic potential. mdpi.com Future research should systematically screen for a broader range of biological activities. Given its flavonoid-like structure, it is plausible that this compound possesses antioxidant, neuroprotective, or even antimicrobial properties that have yet to be discovered. High-throughput screening assays can be employed to efficiently test its efficacy against a wide array of biological targets and disease models. Exploring its effects on metabolic disorders, cardiovascular diseases, and neurodegenerative conditions could open up new avenues for its therapeutic application.
Integration of Omics Technologies for Comprehensive Understanding
To gain a holistic understanding of the biological impact of this compound, the integration of various "omics" technologies is essential. quanticate.comresearchgate.net This includes genomics to identify any genetic predispositions to its effects, transcriptomics to study changes in gene expression, proteomics to analyze alterations in protein levels and post-translational modifications, and metabolomics to assess its impact on cellular metabolism. quanticate.com A multi-omics approach can reveal the intricate network of molecular events triggered by the compound, providing a more complete picture of its mechanism of action and potential biomarkers for its efficacy. frontiersin.orgnih.gov This comprehensive data can be invaluable for personalizing treatments and identifying patient populations most likely to benefit from therapeutics derived from this compound. quanticate.com
Advanced Computational Design of Targeted Therapeutics
Advanced computational methods can play a pivotal role in accelerating the development of targeted therapeutics based on the this compound scaffold. tuwien.ac.at Structure-based drug design, molecular docking, and molecular dynamics simulations can be used to predict how the compound and its analogs interact with specific protein targets. mdpi.comcuhk.edu.hk These computational tools can help prioritize the synthesis of the most promising analogs and guide the optimization of their binding affinity and selectivity. mdpi.com In silico screening of large compound libraries against validated biological targets can also identify novel therapeutic applications for this class of molecules. For instance, computational studies have already provided insights into the binding affinity of this compound to β-catenin, suggesting its potential as a targeted cancer therapeutic. tandfonline.comfigshare.com
Q & A
Q. What methods are recommended for isolating 7,4'-Dihydroxyhomoisoflavanone from natural sources?
The compound is typically isolated from plants in the Dracaena genus (e.g., Dracaena angustifolia and Dracaena cambodiana) using chromatographic techniques. A standard protocol involves:
- Extraction : Crude plant material is extracted with methanol or ethanol via maceration or Soxhlet apparatus.
- Fractionation : The extract is partitioned with solvents like ethyl acetate or dichloromethane to enrich flavonoid content.
- Purification : Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., chloroform:methanol mixtures) isolates the target compound. Final purity is confirmed via HPLC or NMR .
Q. What are the optimal solubility and storage conditions for this compound?
- Solubility : The compound is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane). For cell-based assays, prepare stock solutions in DMSO (≤10 mM) to avoid precipitation .
- Storage : Store lyophilized powder at 2–8°C in airtight, light-protected containers. For long-term stability (≥1 year), keep at -20°C in desiccated conditions .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the cytotoxic or anti-inflammatory effects of this compound?
- Cell Lines : Use validated models such as:
- Anti-inflammatory : RAW 264.7 macrophages (LPS-induced inflammation) with IC₅₀ calculation via NO inhibition assays .
- Cytotoxicity : Human cancer cell lines (e.g., K562 leukemia, SGC-7901 gastric cancer) treated with 5–100 μM concentrations for 48–72 hours. Measure viability via MTT or resazurin assays .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory activity) and solvent controls (e.g., ≤0.1% DMSO).
Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be addressed?
Discrepancies may arise from:
- Assay Conditions : Variations in cell density, incubation time, or serum content. Standardize protocols using guidelines like OECD TG 128.
- Compound Purity : Confirm purity via HPLC (>95%) and characterize degradation products under experimental conditions.
- Species-Specific Responses : Cross-validate findings in multiple cell lines or primary cells .
Q. What structural modifications could enhance the pharmacological profile of this compound?
- Prenylation : Adding prenyl groups (e.g., cambodianins A/B) improves membrane permeability and bioactivity.
- Methoxy Substitutions : Methoxy groups at C-5 or C-7 (as in 5,7-dimethoxy analogs) enhance metabolic stability while retaining cytotoxicity .
- Hybrid Derivatives : Conjugation with chalcones or homoisoflavonoids (e.g., 4,4'-dihydroxy-2'-methoxychalcone) may synergize anti-cancer effects .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- HPLC-DAD : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and detection at 280 nm. Limit of quantification (LOQ) can reach 0.1 μg/mL .
- LC-MS/MS : Electrospray ionization (ESI) in negative mode improves sensitivity for pharmacokinetic studies (LOQ: 1–5 ng/mL) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
